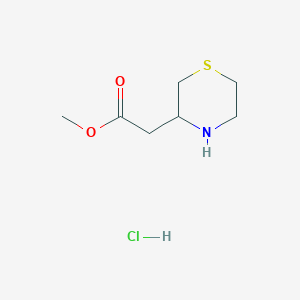![molecular formula C11H15N3O2S B2629920 (3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone CAS No. 1448072-93-2](/img/structure/B2629920.png)
(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain an 8-azabicyclo[3.2.1]octane scaffold . This is a bicyclic structure that is a central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure . It’s a central core of the family of tropane alkaloids . The exact molecular structure of the compound you mentioned would depend on the specific arrangement and attachment of the 3-methyl-1,2,4-thiadiazol-5-yl group.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, a compound with the formula C8H15NO has a molecular weight of 141.2108 .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : The compound's azabicyclo[3.2.1]octane moieties can be synthesized through cycloaddition reactions, offering a pathway to diverse tropane alkaloids (Rumbo et al., 1996).
Structural Characterization : The structural characterization of similar compounds, using techniques like FT-IR, 1H NMR, Mass spectroscopy, and elemental analysis, is crucial for confirming their identity and purity (Gopi et al., 2017).
Biological and Medicinal Applications
Nematicidal Activity : Novel azabicyclo derivatives containing a thiazole moiety, similar to the queried compound, have been shown to possess significant nematicidal activities, particularly against pine-wood nematodes (Li et al., 2020).
Antibacterial Properties : Certain azabicyclo[3.2.1]octan-8-yl derivatives have demonstrated notable antibacterial activity, suggesting potential medicinal applications for similar compounds (Reddy et al., 2011).
Antitumor Activity : Compounds with structural similarities to the queried chemical have shown inhibitory effects on various cancer cell lines, indicating potential use in cancer therapy (Bhole & Bhusari, 2011).
Chemical Properties and Reactions
Chemical Reactivity : The azabicyclo[3.2.1]octane part of the compound can participate in various chemical reactions, offering a versatile framework for further chemical modifications and syntheses (Chlenov et al., 1976).
Photoinduced Transformations : The azabicyclo[3.2.1]octan component of the compound can undergo photochemical nitrogen insertion, a reaction that can be exploited for synthesizing lactams, a class of compounds with numerous applications (Suginome et al., 1991).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-6-12-10(17-13-6)11(16)14-7-2-3-8(14)5-9(15)4-7/h7-9,15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBRENSGSSXEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2C3CCC2CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

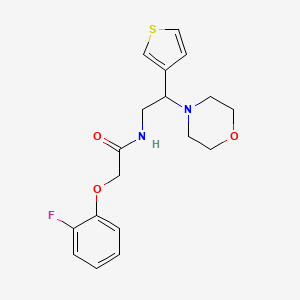
![N-(3,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2629838.png)
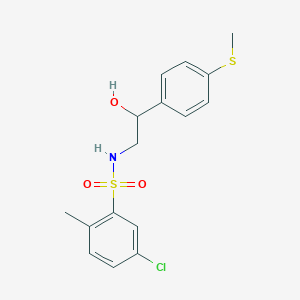
![(E)-2-amino-N-cyclopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2629840.png)
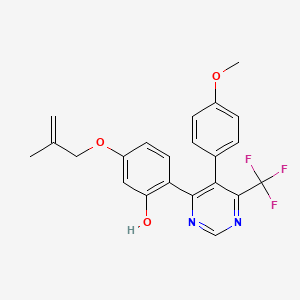
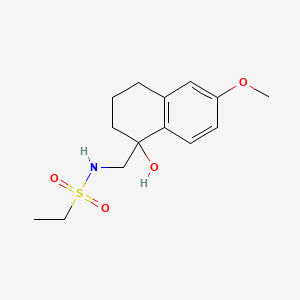
![Ethyl 2-[2-(4-fluorophenyl)sulfonylacetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2629847.png)

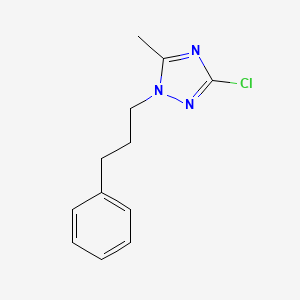
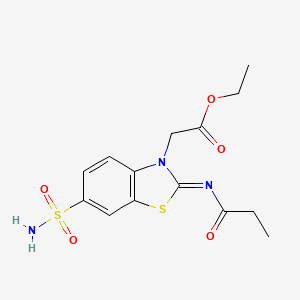
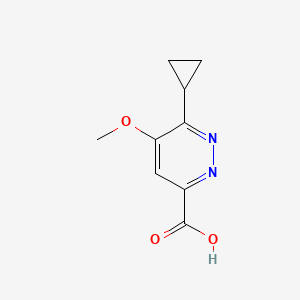
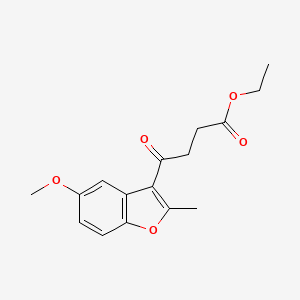
![Spiro[2,3-dihydrothiochromene-4,2'-oxirane]](/img/structure/B2629857.png)
